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Compound of Interest

Compound Name:
2-Propen-1-one, 1-(3-

methoxyphenyl)-

CAS No.: 51594-60-6

Cat. No.: B8781697

Get Quote

Technical Whitepaper: 3'-Methoxychalcone
Physicochemical Profiling, Synthesis, and
Therapeutic Mechanism[1]
Executive Summary & Structural Identity
3'-Methoxychalcone belongs to the class of 1,3-diaryl-2-propen-1-ones, historically known as

"chalcones." In drug discovery, this scaffold is recognized as a "privileged structure" due to its

ability to bind multiple protein targets with high affinity.

For the purpose of this technical guide, we must rigorously define the nomenclature to avoid

the common confusion between ring A (acetophenone-derived) and ring B (benzaldehyde-

derived) substitutions.

Common Name: 3'-Methoxychalcone[1][2]

IUPAC Name: (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one
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CAS Registry Number: 5470-91-7 (Isomeric variations exist; verify specific lot)

SMILES:COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2

Structural Commentary: The molecule features two aromatic rings linked by a three-carbon

-unsaturated carbonyl system. The "prime" notation (

) conventionally denotes the A-ring (attached to the carbonyl). The 3'-methoxy substituent
introduces electronic effects on the carbonyl group, subtly modulating the electrophilicity of the

-carbon—the primary site of biological action.

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]
The following data aggregates experimental values and high-confidence predictive models

essential for formulation and assay development.
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Parameter Value / Description Context for Application

Molecular Weight 238.28 g/mol

Suitable for fragment-based

drug design (Rule of 3

compliant).

Physical State Pale yellow crystalline solid
Color arises from the extended

-conjugation (chromophore).

Melting Point
60–65 °C (Range varies by

polymorph)

Low MP requires careful

handling during vacuum drying

to avoid oiling out.

LogP (Octanol/Water) 3.6 ± 0.3 (Predicted)

Highly lipophilic. Requires co-

solvents (DMSO, EtOH) for

biological assays.

Solubility (Water) < 0.1 mg/mL

Practically insoluble. Not

suitable for aqueous buffers

without carriers (e.g.,

Cyclodextrins).

Solubility (Organic) > 50 mg/mL in DMSO, Ethanol
Stock solutions should be

prepared in 100% DMSO.

pKa
N/A (Non-ionizable in

physiological range)

Remains neutral at pH 7.4,

facilitating passive membrane

permeability.

(UV-Vis) ~305 nm (Ethanol)
Strong absorption band due to

the cinnamoyl chromophore.

Stability Warning: Chalcones are photo-reactive. The trans (

) isomer can photo-isomerize to the thermodynamically less stable cis (

) form upon exposure to UV light. Protocol: Store solid and solution states protected from light
(amber vials).
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Synthesis Protocol: Claisen-Schmidt Condensation[8]
[12][13]
The most robust route to 3'-methoxychalcone is the base-catalyzed Claisen-Schmidt

condensation. This protocol is optimized for yield and purity, minimizing the formation of

Michael addition side products.

Reaction Scheme
Experimental Workflow
Materials:

3-Methoxyacetophenone (1.0 eq)

Benzaldehyde (1.0 eq)

Sodium Hydroxide (NaOH) (40% aq. solution)

Ethanol (95%)

HCl (1 M) for neutralization

Step-by-Step Protocol:

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10

mmol of 3-methoxyacetophenone and 10 mmol of benzaldehyde in 15 mL of Ethanol.

Catalysis: Place the flask in an ice-water bath (0–4 °C). Add 2 mL of 40% aqueous NaOH

dropwise over 5 minutes. Note: Slow addition prevents localized overheating and side

reactions.

Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature

(20–25 °C) for 4–6 hours.

Checkpoint: The solution will darken (yellow/orange) as the conjugated system forms.

Monitor by TLC (Hexane:EtOAc 4:1).
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Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of

1 M HCl. Stir mechanically for 15 minutes. The rapid cooling and neutralization induce

precipitation of the crude chalcone.

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

mL) until the filtrate pH is neutral.

Purification: Recrystallize from hot Ethanol (approx. 5 mL/g). Allow to cool slowly to room

temperature, then to 4 °C overnight to maximize crystal growth.

Drying: Dry the yellow needles in a vacuum desiccator over

for 24 hours.

Visualizing the Workflow:
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Figure 1: Step-by-step workflow for the Claisen-Schmidt synthesis of 3'-methoxychalcone.

Analytical Characterization
To validate the structure, specifically the trans geometry of the alkene, NMR spectroscopy is

the gold standard.

H NMR (400 MHz, CDCl

):

Key Feature: Look for two doublets in the vinyl region (

7.4–7.8 ppm).

Coupling Constant (
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): The vinyl protons (

and

) must exhibit a coupling constant of

Hz. This large

-value confirms the (E)-trans configuration. A smaller value (

Hz) would indicate the cis isomer, which is inactive and undesirable.

Methoxy Signal: A sharp singlet at

3.8–3.9 ppm (3H).

Biological Mechanism: The Michael Acceptor
The therapeutic potential of 3'-methoxychalcone relies on its chemical reactivity as a soft

electrophile. It acts as a Michael Acceptor, targeting nucleophilic cysteine residues on specific

proteins.

Key Pathway: Nrf2/Keap1 Activation

Target: Keap1 (Kelch-like ECH-associated protein 1) is a sensor for oxidative stress rich in

reactive cysteines (e.g., C151, C273).

Interaction: The

-carbon of the chalcone undergoes a reversible Michael addition with the sulfhydryl (-SH)
group of Keap1 cysteines.

Effect: This covalent modification induces a conformational change in Keap1, preventing it

from ubiquitinating Nrf2.

Result: Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response

Element (ARE) genes (e.g., HO-1, NQO1).

Visualizing the Mechanism:
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Figure 2: Mechanism of Action (MOA) showing the electrophilic attack on Keap1 leading to Nrf2

pathway activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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